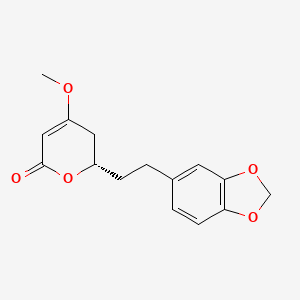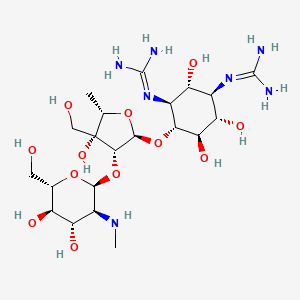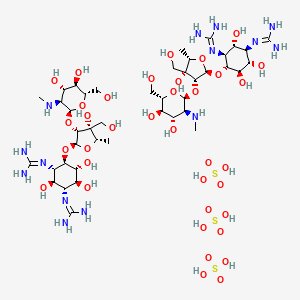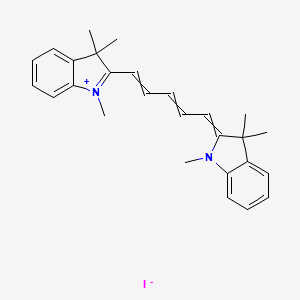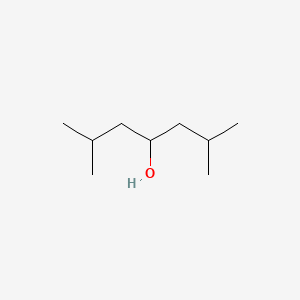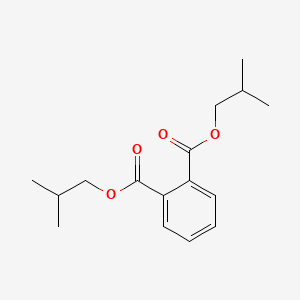
Butanol, 2,2'-(ethylenebis(nitrosoimino))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- is a chemical compound with diverse applications in scientific research. It possesses a unique structure that allows for versatile functionalization, making it useful in catalysis, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- typically involves the reaction of butanol with ethylenebis(nitrosoimino) under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- depend on the specific reaction conditions and reagents used. These products can include various functionalized derivatives that have unique properties and applications.
Applications De Recherche Scientifique
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it can be employed in the study of biochemical pathways and molecular interactionsIn industry, it is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes.
Comparaison Avec Des Composés Similaires
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- can be compared with other similar compounds, such as butanol derivatives and ethylenebis(nitrosoimino) derivatives. Its uniqueness lies in its ability to undergo versatile functionalization and its diverse range of applications. Similar compounds include butanol, ethylenebis(nitrosoimino), and their respective derivatives.
Propriétés
Numéro CAS |
65229-18-7 |
|---|---|
Formule moléculaire |
C10H22N4O4 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
N-[(2S)-1-hydroxybutan-2-yl]-N-[2-[[(2S)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
GEIAKCPGVIYGOY-UWVGGRQHSA-N |
SMILES |
C(CCO)CN(CCN(CCCCO)N=O)N=O |
SMILES isomérique |
CC[C@@H](CO)N(CCN([C@@H](CC)CO)N=O)N=O |
SMILES canonique |
CCC(CO)N(CCN(C(CC)CO)N=O)N=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dinitrosoethambutol; Ddeta; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



